molecular formula C19H17N3O4S B609570 NI-57

NI-57

Cat. No.: B609570
M. Wt: 383.4 g/mol
InChI Key: UEMQPCYDWCSVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenhydramine is a first-generation antihistamine primarily used to treat allergies, insomnia, and symptoms of the common cold. It was first developed by George Rieveschl and came into commercial use in 1946 . Diphenhydramine is available under various brand names, including Benadryl, and is known for its sedative effects .

Scientific Research Applications

Chemical Properties and Binding Affinity

NI-57 is characterized by its potent binding affinity to the BRPF bromodomains:

Target Binding Affinity (Kd) Selectivity
BRPF1B31 nMHigh
BRPF2108 nMHigh
BRPF3408 nMHigh
Off-targets (e.g., BRD9)1 μM>32-fold selective

The selectivity of this compound against non-Class IV bromodomains makes it a valuable tool for studying the functional roles of BRPF proteins in various biological processes .

Inhibition of Osteoclastogenesis
this compound has been shown to inhibit RANKL-induced differentiation of primary human monocytes into osteoclasts. This property is significant for research into bone diseases and conditions characterized by excessive bone resorption, such as osteoporosis. The compound's effect on osteoclastogenesis was demonstrated through experiments where primary human monocytes were cultured with MCSF and treated with RANKL in the presence of this compound .

Impact on Cancer Research
The role of this compound in cancer research is particularly notable due to its interaction with BRPF proteins, which are implicated in the regulation of gene expression and chromatin remodeling. The MOZ gene, often translocated in AML, is associated with these bromodomain proteins. By inhibiting BRPFs, this compound may disrupt oncogenic pathways, offering a potential therapeutic avenue for AML treatment .

Case Studies

  • Osteoclast Differentiation Study
    A study involving primary human monocytes demonstrated that treatment with this compound significantly reduced the differentiation into osteoclasts when induced by RANKL. The results indicated that this compound effectively attenuated bone-resorbing activity, suggesting its potential use in therapies aimed at bone density preservation .
  • BRPF Inhibition in Cancer Models
    Research utilizing this compound has shown promising results in cellular assays where it inhibited the proliferation of cells expressing the MOZ-BRPF fusion protein commonly found in AML. The compound's ability to selectively target BRPFs without significant off-target effects enhances its viability as a lead compound for further development .

Pharmacokinetics and Selectivity

Pharmacokinetic studies have indicated that this compound exhibits minimal off-target activity across a range of GPCRs, ion channels, and enzymes at concentrations up to 40 µM. This profile supports its specificity as a research tool for studying BRPF functions without confounding effects from other biological pathways .

Comparison with Similar Compounds

    Doxylamine: Another first-generation antihistamine used for treating insomnia and allergies.

    Dimenhydrinate: A compound that contains diphenhydramine and is used to treat motion sickness.

Uniqueness: Diphenhydramine is unique due to its wide range of applications, including its use as an antihistamine, sedative, and antiemetic. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines .

Biological Activity

NI-57 is a chemical compound recognized primarily for its role as a pan-bromodomain and extraterminal (BET) protein inhibitor. This article delves into its biological activity, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of this compound

This compound was developed as an optimized derivative of NI-42, aimed at enhancing potency and cellular activity against bromodomain-containing proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3. The compound exhibits significant binding affinities and has been characterized for its pharmacological properties.

Biological Activity

Mechanism of Action:
this compound functions primarily by inhibiting the bromodomains of BRPF proteins. The compound demonstrates a binding affinity (Kd) in the range of 30-400 nM for these targets . It has been shown to affect various biological processes, including cytokine production in immune cells.

Inhibition Profile:

  • BRPF Inhibition: this compound selectively inhibits BRPF1 with an IC50 value of approximately 70 nM when assessed through target engagement assays .
  • Off-target Effects: While it primarily targets BRPF proteins, this compound also interacts with other bromodomain-containing proteins such as BRD9 and TRIM24, albeit with reduced potency (100-500-fold less) depending on the specific protein .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

  • Oral Bioavailability: Following an oral dose of 3 mg/kg, this compound exhibited a bioavailability of 29% with a peak plasma concentration (Cmax) of 0.63 µM .
  • Half-life: The compound has a moderate half-life of approximately 1.2 hours in female mice after intravenous administration and 1.6 hours following oral dosing .
  • Distribution: this compound is described as having low clearance and a moderate volume of distribution, which may influence its efficacy in vivo.

Case Study: Effects on Osteoclast Differentiation

This compound has been investigated for its effects on bone marrow-derived cells. Specifically, it inhibits RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into osteoclasts, which are critical for bone resorption processes . This inhibition suggests potential therapeutic applications in conditions characterized by excessive bone resorption.

Research Findings

A study conducted by Igoe et al. (2017) highlighted the broader selectivity and biopharmaceutical properties of this compound through extensive profiling against various GPCRs, ion channels, and enzymes. In these assays, this compound demonstrated less than 40% inhibition at concentrations up to 40 µM across the tested targets .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

PropertyValue/Description
Target Proteins BRPF1, BRPF2 (BRD1), BRPF3
Binding Affinity (Kd) 30 - 400 nM
IC50 (BRPF1) ~70 nM
Oral Bioavailability 29%
Cmax 0.63 µM
Half-life (IV) 1.2 hours
Half-life (Oral) 1.6 hours

Properties

IUPAC Name

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQPCYDWCSVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]

ANone: this compound binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []

ANone: Inhibition of BRPF bromodomains by this compound has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that this compound might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []

ANone: The molecular formula of this compound is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]

ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]

ANone: this compound is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]

ANone: The development of this compound as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []

ANone: Research on this compound and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []

ANone: While specific stability data for this compound is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if this compound advances as a potential therapeutic agent.

ANone: The provided research abstracts do not specify SHE regulations for this compound. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.

ANone: Studies on this compound revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []

ANone: The efficacy of this compound has been evaluated in various in vitro and in vivo settings. These include:

  • nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with this compound in live cells. []
  • Cellular assays: Showing this compound's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
  • Primary cell differentiation assays: Demonstrating that this compound impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.